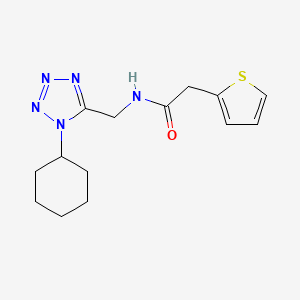

![molecular formula C13H12 B2811568 1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane CAS No. 1823936-00-0](/img/structure/B2811568.png)

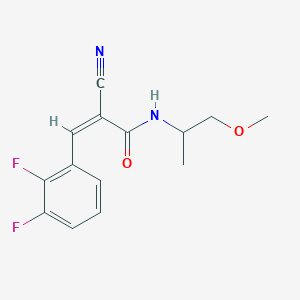

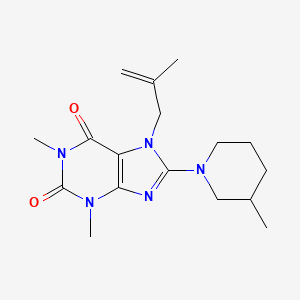

1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bicyclo[1.1.1]pentane (BCP) is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each . BCP is a highly strained molecule .

Synthesis Analysis

The synthesis of BCP derivatives has been a challenge due to their large-scale preparation . A practical general reaction that gives BCPs on mg- to kg-quantities using just light has been reported . No additional additives or catalysts are needed . Using this strategy, over 300 functionalized BCPs have been prepared on a (multi)gram scale . This is currently the most general and practical approach to BCPs .

Molecular Structure Analysis

The molecular structure of BCP consists of three rings of four carbon atoms each . BCP is a highly strained molecule . The bridgehead substituents perfectly replicate the 180° exit vector of the para-arene, albeit with ∼1 Å shorter substituent separation .

Chemical Reactions Analysis

A practical general reaction that gives BCPs on mg- to kg-quantities using just light has been reported . No additional additives or catalysts are needed . Using this strategy, over 300 functionalized BCPs have been prepared on a (multi)gram scale .

Physical And Chemical Properties Analysis

BCP is a hydrocarbon with the formula C5H8 . It is a highly strained molecule . More specific physical and chemical properties of “1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane” are not available in the search results.

Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

The compound 1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane, due to its structural uniqueness, serves as a pivotal scaffold for the synthesis of various bioactive molecules and complex chemical structures. For instance, the aminoalkylation of [1.1.1]propellane has enabled the direct access to high-value 3-alkylbicyclo[1.1.1]pentan-1-amines, demonstrating the versatility of bicyclo[1.1.1]pentane derivatives in synthesizing pharmaceutically relevant amines under mild conditions, highlighting their utility in streamlining the synthesis of important building blocks (Hughes et al., 2019).

Material Science and Engineering

Bicyclo[1.1.1]pentane derivatives, including 1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane, are explored for their unique properties in material science. For example, the structural rigidity and linear geometry of such compounds make them valuable molecular building blocks for constructing extended, rod-like molecules, which are nonconjugated alternatives to pi-conjugated building blocks. These attributes are beneficial in developing molecular rods that combine carborane or bicyclo[1.1.1]pentane cages with ethynylene linkers, potentially useful in the bottom-up construction of molecular-level devices or materials (Kaleta et al., 2012).

Pharmaceutical Chemistry

In pharmaceutical chemistry, the unique structural motif of bicyclo[1.1.1]pentane, as seen in 1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane, is exploited for its bioisosteric properties. These compounds are utilized as bioisosteres for aromatic rings, tert-butyl groups, and alkynes, offering advantages such as high passive permeability, high water solubility, and improved metabolic stability. This makes them highly valuable in drug design, where they can replace traditional aromatic systems to enhance the pharmacokinetic profiles of new drug candidates (Garlets et al., 2020).

Zukünftige Richtungen

The difficulty in the large-scale preparation of BCPs is still a problem, often outweighing the corresponding derivatives to becoming clinical candidates . The practical general reaction that gives BCPs on mg- to kg-quantities using just light should ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs .

Eigenschaften

IUPAC Name |

1-(3-ethynylphenyl)bicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12/c1-2-10-4-3-5-12(6-10)13-7-11(8-13)9-13/h1,3-6,11H,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJMYFUKQFZWNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)C23CC(C2)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

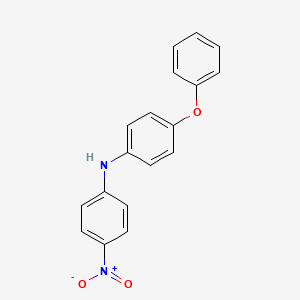

![(4-Chlorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2811485.png)

![[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] (E)-3-quinolin-8-ylprop-2-enoate](/img/structure/B2811491.png)

![3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one](/img/structure/B2811497.png)